

Application Note: Analytical Characterization of 2-(4-Methoxyphenoxy)acetamide using NMR Spectroscopy

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Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)acetamide

Cat. No.: B189527

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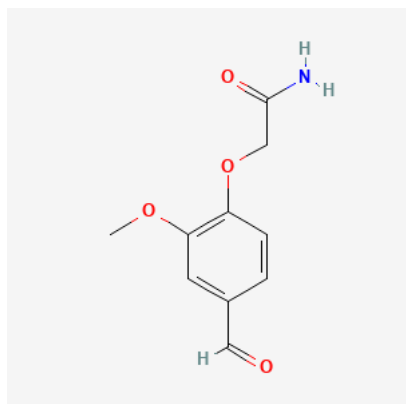
Abstract

This document provides a detailed protocol for the analytical characterization of **2-(4-Methoxyphenoxy)acetamide** using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods outlined herein are essential for the structural elucidation and purity assessment of this compound, which is of interest in pharmaceutical research and development. This application note includes standardized procedures for sample preparation, data acquisition, and spectral interpretation for both ^1H and ^{13}C NMR.

Introduction

2-(4-Methoxyphenoxy)acetamide is a chemical entity with potential applications in drug discovery and medicinal chemistry. Accurate and comprehensive characterization of its molecular structure is a prerequisite for any further investigation of its biological activity and therapeutic potential. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. This note describes the use of ^1H and ^{13}C NMR for the unambiguous identification and characterization of **2-(4-Methoxyphenoxy)acetamide**.

Chemical Structure



Note: The image above is of a related compound, 2-(4-Formyl-2-methoxyphenoxy)acetamide, to provide a visual representation of the core structure. The target molecule, **2-(4-Methoxyphenoxy)acetamide**, lacks the formyl group on the phenyl ring.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ^1H and ^{13}C NMR spectra of **2-(4-Methoxyphenoxy)acetamide**. These predictions are based on the analysis of structurally similar compounds and established chemical shift libraries.

Table 1: Predicted ^1H NMR Chemical Shifts

Protons	Chemical Shift (ppm)	Multiplicity	Integration
Methoxy (-OCH ₃)	~ 3.78	Singlet	3H
Methylene (-OCH ₂ -)	~ 4.45	Singlet	2H
Aromatic (H-2, H-6)	~ 6.90	Doublet	2H
Aromatic (H-3, H-5)	~ 6.85	Doublet	2H
Amide (-NH ₂)	~ 7.5 (broad)	Singlet	2H

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Atom	Chemical Shift (ppm)
Methoxy (-OCH ₃)	~ 55.6
Methylene (-OCH ₂ -)	~ 68.0
Aromatic (C-2, C-6)	~ 115.5
Aromatic (C-3, C-5)	~ 114.8
Aromatic (C-4)	~ 154.0
Aromatic (C-1)	~ 151.0
Carbonyl (-C=O)	~ 170.0

Experimental Protocols

Sample Preparation

- Weigh approximately 5-10 mg of high-purity **2-(4-Methoxyphenoxy)acetamide**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If using a non-deuterated solvent for preliminary studies, a deuterated lock solvent in a capillary insert may be used.

¹H NMR Data Acquisition

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.

- Set the appropriate acquisition parameters (e.g., spectral width, acquisition time, number of scans). A typical experiment might involve a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.
- Acquire the Free Induction Decay (FID).

¹³C NMR Data Acquisition

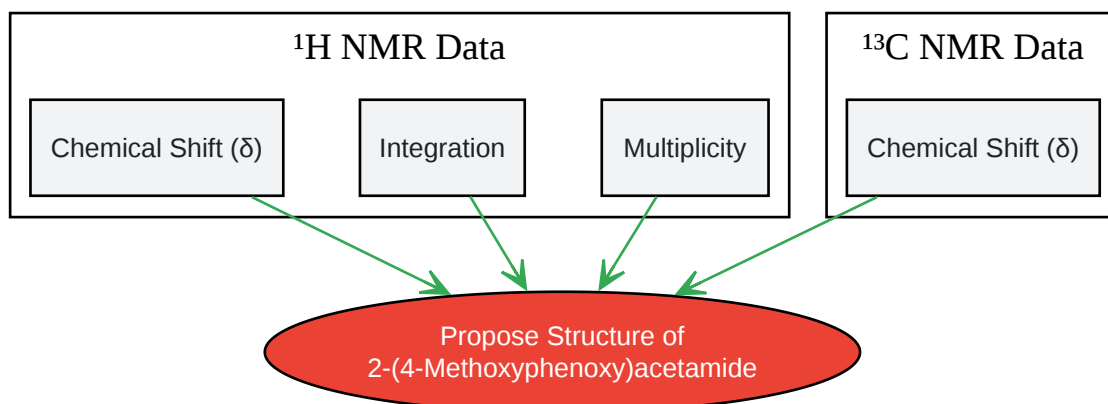
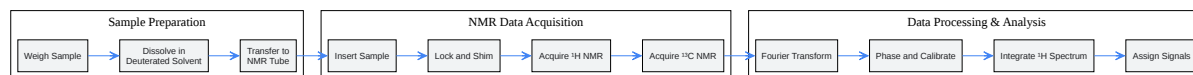
- Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
- Maintain the lock and shim settings.
- Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
- Set appropriate acquisition parameters. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- Acquire the FID.

Data Processing and Analysis

- Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
- Phase the resulting spectra to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as a reference.
- Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Workflow Diagrams

The following diagrams illustrate the experimental and data analysis workflows.



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